7-Amino-5-azaspiro[3.4]octan-6-one
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Overview
Description
7-Amino-5-azaspiro[3.4]octan-6-one is a heterocyclic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-azaspiro[3.4]octan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the annulation of a cyclopentane ring with a nitrogen-containing moiety can lead to the formation of the spirocyclic structure . Reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-azaspiro[34]octan-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of 7-Amino-5-azaspiro[3.4]octan-6-one include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework .
Scientific Research Applications
7-Amino-5-azaspiro[3.4]octan-6-one has several scientific research applications, including its use in:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
Organic Synthesis: Its spirocyclic framework can serve as a building block for the synthesis of more complex molecules, expanding the chemical space available for exploration.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Amino-5-azaspiro[3.4]octan-6-one include:
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 2,6-Diazaspiro[3.4]octan-7-one derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of an amino group at the 7-position. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-amino-5-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c8-5-4-7(2-1-3-7)9-6(5)10/h5H,1-4,8H2,(H,9,10) |
InChI Key |
OJMMHRQDBHFQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C(=O)N2)N |
Origin of Product |
United States |
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